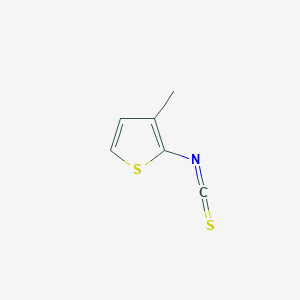
2-Isothiocyanato-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-3-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and contain a sulfur atom in their five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylthiophene typically involves the reaction of 3-methylthiophene with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 3-methylthiophene with thiophosgene in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and cyanuric acid, has been explored to replace thiophosgene, which is highly toxic and volatile .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanato-3-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alcohols are commonly used under mild conditions.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Applications De Recherche Scientifique
2-Isothiocyanato-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-3-methylthiophene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Methylthiophene: Lacks the isothiocyanate group, making it less reactive.
2,5-Dimethylthiophene: Contains an additional methyl group, altering its chemical properties and reactivity.
Phenyl Isothiocyanate: Contains a phenyl group instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Isothiocyanato-3-methylthiophene is unique due to the combination of the thiophene ring and the isothiocyanate group, which imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H5NS2 |
|---|---|
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
2-isothiocyanato-3-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |
Clé InChI |
IZPFHKWRLJQSTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
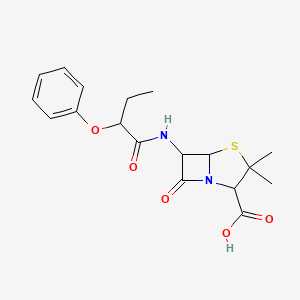
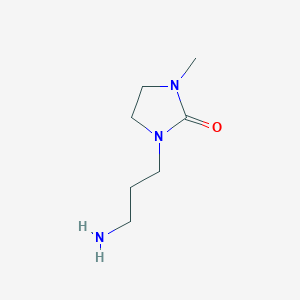
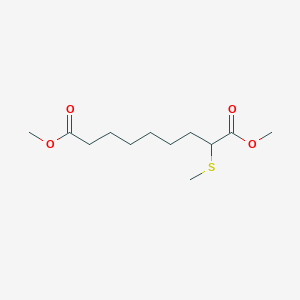

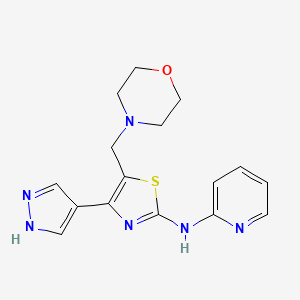
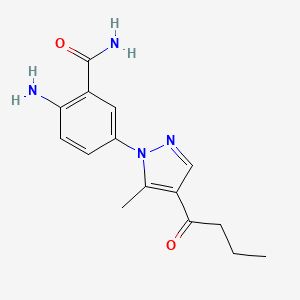

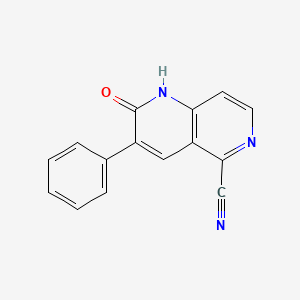
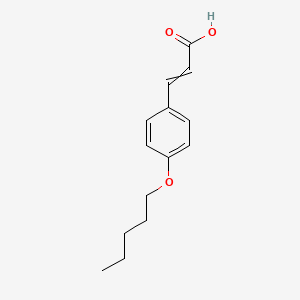
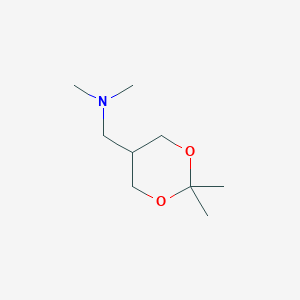

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
